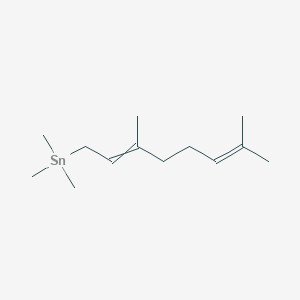
12-(Methylamino)octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Methylamino)octadec-9-enoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a methylamino group attached to the 12th carbon of an octadec-9-enoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methylamino)octadec-9-enoic acid can be achieved through several methods. One common approach involves the macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid. This process can be carried out using various catalysts and reagents, such as imidazole salts, NaH-promoted reactions, and lipase-catalyzed reactions . Another method involves the esterification of ricinoleic acid with maleic or succinic anhydride, followed by further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, biotechnological approaches, such as the use of monooxygenase enzymes, can be employed to produce this compound from renewable resources like vegetable oils .
Analyse Chemischer Reaktionen
Types of Reactions
12-(Methylamino)octadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and substituted fatty acid derivatives. These products can have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
12-(Methylamino)octadec-9-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 12-(methylamino)octadec-9-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and cell signaling pathways. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the suppression of inflammatory mediators and the stimulation of tumor suppressor genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid (9-Octadecenoic acid): A monounsaturated fatty acid with a similar structure but lacking the methylamino group.
Ricinoleic Acid (12-Hydroxy-9-cis-octadecenoic acid): Contains a hydroxyl group instead of a methylamino group.
Elaidic Acid (trans-9-Octadecenoic acid): A trans isomer of oleic acid with different physical properties.
Uniqueness
12-(Methylamino)octadec-9-enoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
112564-64-4 |
|---|---|
Molekularformel |
C19H37NO2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
12-(methylamino)octadec-9-enoic acid |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20-2)16-13-10-8-6-7-9-11-14-17-19(21)22/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
MFDIBBZSUSJYAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
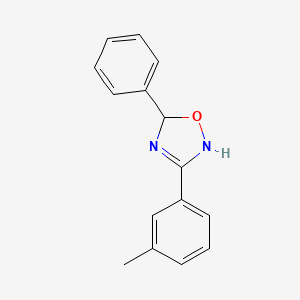
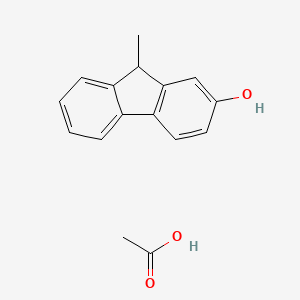
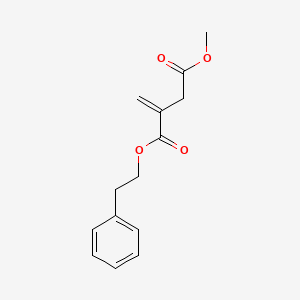
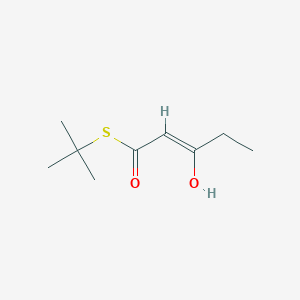
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
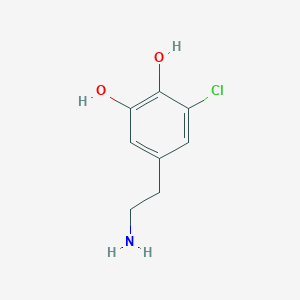
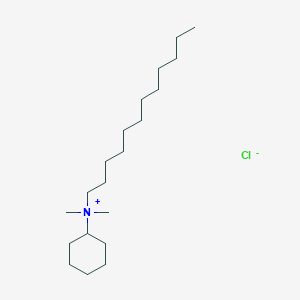
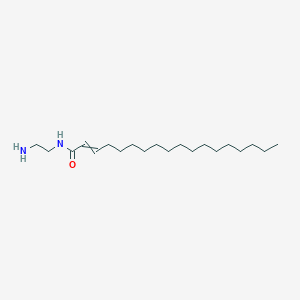
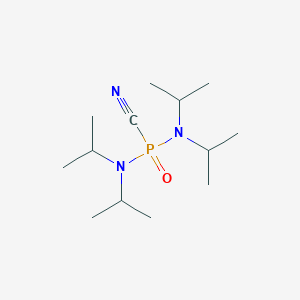
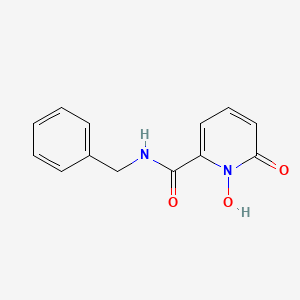
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
